molecular formula C42H43N7O5 B13851426 Des(N-methoxycarbonyl)-L-valine) Velpatasvir

Des(N-methoxycarbonyl)-L-valine) Velpatasvir

Cat. No.: B13851426
M. Wt: 725.8 g/mol
InChI Key: NIVSGLSLBUSFEA-WWPYVBJNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Des(N-methoxycarbonyl)-L-valine Velpatasvir is a derivative of Velpatasvir, a potent inhibitor of the nonstructural protein 5A (NS5A) used in the treatment of hepatitis C virus (HCV) infection. This compound is characterized by its molecular formula C47H52N8O6 and a molecular weight of 824.98 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des(N-methoxycarbonyl)-L-valine Velpatasvir involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The detailed synthetic route is proprietary and often involves the use of specific reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of Des(N-methoxycarbonyl)-L-valine Velpatasvir typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include steps such as crystallization, filtration, and drying .

Chemical Reactions Analysis

Types of Reactions

Des(N-methoxycarbonyl)-L-valine Velpatasvir undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the desired reaction, such as temperature, pressure, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

Des(N-methoxycarbonyl)-L-valine Velpatasvir has several scientific research applications, including:

Mechanism of Action

Des(N-methoxycarbonyl)-L-valine Velpatasvir exerts its effects by inhibiting the NS5A protein, which is essential for the replication of the hepatitis C virus. The compound binds to the NS5A protein, disrupting its function and preventing the virus from replicating. This inhibition occurs through the interaction with specific molecular targets and pathways involved in viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Des(N-methoxycarbonyl)-L-valine Velpatasvir is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other NS5A inhibitors. These modifications can affect its binding affinity, stability, and overall efficacy in inhibiting the hepatitis C virus .

Properties

Molecular Formula

C42H43N7O5

Molecular Weight

725.8 g/mol

IUPAC Name

methyl N-[(1R)-2-[(2S,4S)-4-(methoxymethyl)-2-[5-[6-[(2S,5S)-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate

InChI

InChI=1S/C42H43N7O5/c1-23-9-13-33(44-23)39-45-32-14-11-26-17-31-29-12-10-27(16-28(29)22-54-36(31)18-30(26)38(32)47-39)34-19-43-40(46-34)35-15-24(21-52-2)20-49(35)41(50)37(48-42(51)53-3)25-7-5-4-6-8-25/h4-8,10-12,14,16-19,23-24,33,35,37,44H,9,13,15,20-22H2,1-3H3,(H,43,46)(H,45,47)(H,48,51)/t23-,24-,33-,35-,37+/m0/s1

InChI Key

NIVSGLSLBUSFEA-WWPYVBJNSA-N

Isomeric SMILES

C[C@H]1CC[C@H](N1)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)[C@@H]8C[C@@H](CN8C(=O)[C@@H](C9=CC=CC=C9)NC(=O)OC)COC

Canonical SMILES

CC1CCC(N1)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.